![molecular formula C13H6BrF2N B7944884 5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7944884.png)
5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile
描述
5’-Bromo-2’,4-difluoro-[1,1’-biphenyl]-2-carbonitrile is an organic compound with a complex structure that includes bromine, fluorine, and a nitrile group attached to a biphenyl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’,4-difluoro-[1,1’-biphenyl]-2-carbonitrile typically involves multiple steps, starting from simpler precursors. One common method involves the bromination of 2,4-difluorobiphenyl, followed by the introduction of the nitrile group. The bromination can be achieved using brominating reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The nitrile group can be introduced through a reaction with cyanogen bromide or by using a Sandmeyer reaction involving copper(I) cyanide .
Industrial Production Methods
In an industrial setting, the production of 5’-Bromo-2’,4-difluoro-[1,1’-biphenyl]-2-carbonitrile may involve large-scale bromination and nitrile introduction processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
5’-Bromo-2’,4-difluoro-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce extended biphenyl systems .
科学研究应用
5’-Bromo-2’,4-difluoro-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
作用机制
The mechanism by which 5’-Bromo-2’,4-difluoro-[1,1’-biphenyl]-2-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, while the nitrile group can participate in hydrogen bonding and other interactions .
相似化合物的比较
Similar Compounds
5-Bromo-2,4-difluorobiphenyl: Lacks the nitrile group, making it less versatile in certain chemical reactions.
2,4-Difluoro-1,1’-biphenyl: Lacks both the bromine and nitrile groups, resulting in different reactivity and applications.
5-Bromo-2,4-difluorotoluene: Contains a methyl group instead of a biphenyl structure, leading to different chemical properties.
Uniqueness
5’-Bromo-2’,4-difluoro-[1,1’-biphenyl]-2-carbonitrile is unique due to the combination of bromine, fluorine, and nitrile groups on a biphenyl backbone. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields .
属性
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-5-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF2N/c14-9-1-4-13(16)12(6-9)11-3-2-10(15)5-8(11)7-17/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPBLIAXAWKMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)C2=C(C=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

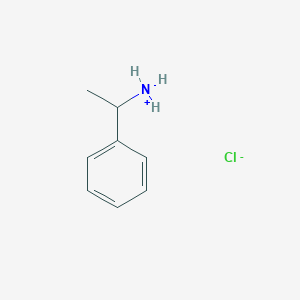
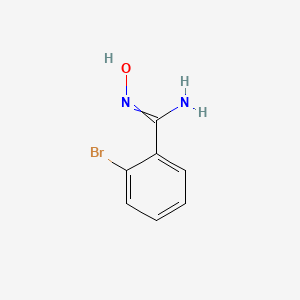
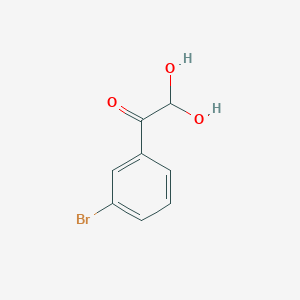
![Spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B7944835.png)

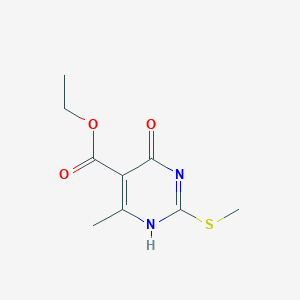
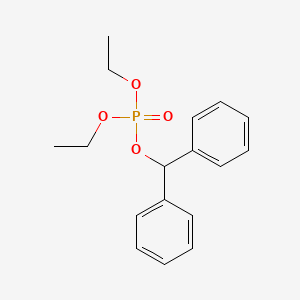
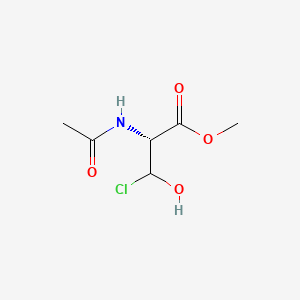
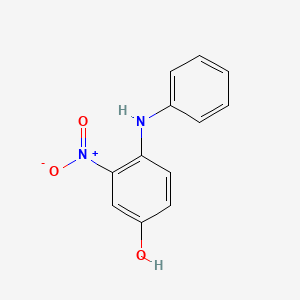
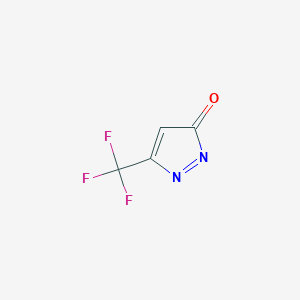
![endo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B7944878.png)
![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B7944904.png)
![3-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)indolin-2-one](/img/structure/B7944907.png)
